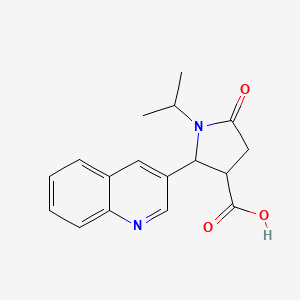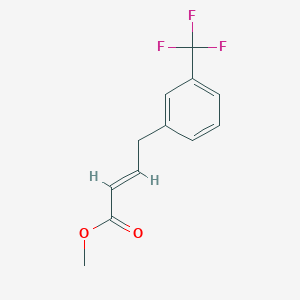
4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid is a chemical compound with the molecular formula C12H11Cl2N3O2. It is known for its unique structure, which includes a quinazoline ring substituted with chlorine atoms at positions 6 and 8, and an amino group at position 4, linked to a butanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through a cyclization reaction involving appropriate precursors such as anthranilic acid derivatives and formamide.
Amination: The amino group is introduced at position 4 of the quinazoline ring through a nucleophilic substitution reaction using an appropriate amine.
Coupling with Butanoic Acid: The final step involves coupling the aminoquinazoline intermediate with butanoic acid or its derivatives under suitable reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
化学反応の分析
Types of Reactions
4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups
科学的研究の応用
4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
類似化合物との比較
Similar Compounds
4-(Quinazolin-4-ylamino)butanoic acid: Lacks the chlorine substitutions at positions 6 and 8.
4-(4-Ethylphenoxy)butanoic acid: Contains an ethylphenoxy group instead of the quinazoline ring.
4-(Phenylsulfonyl)butanoic acid: Contains a phenylsulfonyl group instead of the quinazoline ring.
Uniqueness
4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid is unique due to the presence of chlorine atoms at positions 6 and 8 of the quinazoline ring, which can significantly influence its chemical reactivity and biological activity. These substitutions may enhance the compound’s potency and selectivity in various applications compared to similar compounds .
特性
分子式 |
C12H11Cl2N3O2 |
|---|---|
分子量 |
300.14 g/mol |
IUPAC名 |
4-[(6,8-dichloroquinazolin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-7-4-8-11(9(14)5-7)16-6-17-12(8)15-3-1-2-10(18)19/h4-6H,1-3H2,(H,18,19)(H,15,16,17) |
InChIキー |
WSHHZIUSCVHTCL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=NC=N2)NCCCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)
![methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide](/img/structure/B11832064.png)


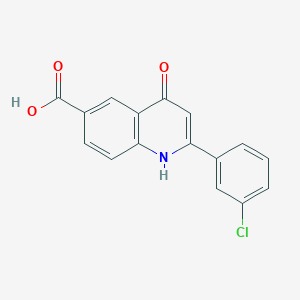
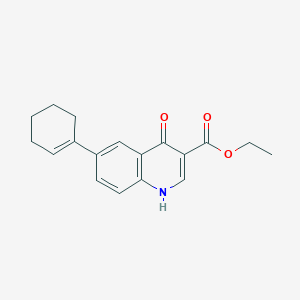
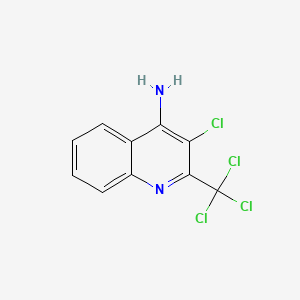
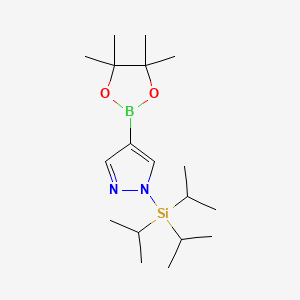
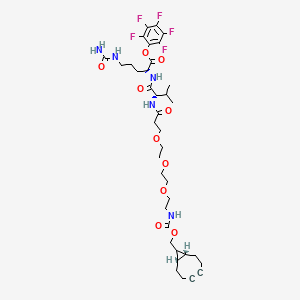
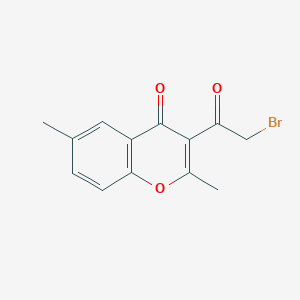
![1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl-](/img/structure/B11832108.png)
